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molecular formula C16H16BrNO3 B3113317 Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 194805-04-4

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B3113317
M. Wt: 350.21 g/mol
InChI Key: NSAIANPWRHILKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025370

Procedure details

In 7 ml of dimethyl sulfoxide was dissolved 0.72 g of ethyl 2-(4-bromo-2-fluoro-3-methylbenzoyl)-3-cyclopropylaminoacrylate, followed by adding thereto 0.48 g of potassium carbonate, and the resulting mixture was stirred at 90° C. for 30 minutes. The reaction mixture was cooled to room temperature, after which 35 ml of water was added thereto and the crystals were collected by filtration to obtain 0.66 g of colorless ethyl 7-bromo-1-cyclopropyl-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-(4-bromo-2-fluoro-3-methylbenzoyl)-3-cyclopropylaminoacrylate
Quantity
0.72 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]([C:8](=[CH:14][NH:15][CH:16]2[CH2:18][CH2:17]2)[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:7])=[C:4](F)[C:3]=1[CH3:22].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[Br:1][C:2]1[C:3]([CH3:22])=[C:4]2[C:5]([C:6](=[O:7])[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][N:15]2[CH:16]2[CH2:18][CH2:17]2)=[CH:19][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Three
Name
ethyl 2-(4-bromo-2-fluoro-3-methylbenzoyl)-3-cyclopropylaminoacrylate
Quantity
0.72 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=O)C(C(=O)OCC)=CNC2CC2)C=C1)F)C
Name
Quantity
7 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(C(=CN(C2=C1C)C1CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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